N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

Metabolic Stability CYP450 Drug Metabolism

Medicinal chemistry teams optimizing lead compounds for metabolic stability and CNS penetration choose this 4,4-gem-difluoro cyclohexylamine hydrochloride. The unique fluorination pattern lowers amine pKa by ~1–2 units and blocks CYP450-mediated oxidation, directly addressing key ADME liabilities. Its N-benzyl protecting group allows rapid SAR diversification via deprotection and re-functionalization. Replace your problematic cyclohexylamine core with a predictable, tunable building block. Order now for efficient fragment library synthesis and MMP analyses.

Molecular Formula C14H17ClF5N
Molecular Weight 329.74
CAS No. 2126162-22-7
Cat. No. B2726588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
CAS2126162-22-7
Molecular FormulaC14H17ClF5N
Molecular Weight329.74
Structural Identifiers
SMILESC1CC(CCC1(C(F)(F)F)NCC2=CC=CC=C2)(F)F.Cl
InChIInChI=1S/C14H16F5N.ClH/c15-13(16)8-6-12(7-9-13,14(17,18)19)20-10-11-4-2-1-3-5-11;/h1-5,20H,6-10H2;1H
InChIKeyZGZRNOJIBUMFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine Hydrochloride (CAS 2126162-22-7): A Dual-Fluorinated Cyclohexylamine Building Block for Medicinal Chemistry Optimization


N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS 2126162-22-7, molecular formula C₁₄H₁₇ClF₅N, MW 329.74 g/mol) is a fluorinated cyclohexylamine derivative featuring a secondary benzylamine motif. The compound is distinguished by the simultaneous presence of a trifluoromethyl group (-CF₃) at the 1-position and a gem-difluoro group (4,4-CF₂) on the cyclohexane ring . It is commercially available as a versatile small molecule scaffold with a minimum purity of 95% (HPLC) . The compound belongs to a class of saturated, fluorinated alicyclic amines that are increasingly employed as building blocks in drug discovery for fine-tuning key physicochemical properties such as basicity, lipophilicity, and metabolic stability [1].

Why Generic Substitution Falls Short for N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine Hydrochloride: The Critical Role of the gem-Difluoro Motif


This compound cannot be trivially replaced by structurally similar cyclohexylamine analogs lacking the 4,4-gem-difluoro group. The gem-difluoro motif is not merely an inert substitution; it acts as a powerful inductive modulator that simultaneously reduces amine basicity (pKa lowering by approximately 1–2 log units), alters lipophilicity in a context-dependent manner, and significantly enhances metabolic stability against CYP450-mediated oxidation—a well-documented liability of non-fluorinated cyclohexylamines [1]. Systematic studies on functionalized gem-difluorinated cycloalkanes have demonstrated that the CF₂ unit influences pKa, LogP, and aqueous solubility, with effects that vary based on ring size and the nature of the functional group present [2]. The combination of 4,4-difluoro and 1-trifluoromethyl groups within the same cyclohexane scaffold creates a unique electronic environment, making this compound a more predictable and tunable intermediate compared to mono-fluorinated or non-fluorinated alternatives .

Quantitative Differentiation of N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine HCl: A Comparator-Based Evidence Guide for Scientific Procurement


Enhanced Metabolic Stability Conferred by gem-Difluoro Substitution vs. Non-Fluorinated Cyclohexylamine Analogs

In a direct head-to-head study of perhexiline analogs, the 4,4-gem-difluoro modification (analogue 50) demonstrated greatly reduced susceptibility to CYP2D6-mediated metabolism compared to the non-fluorinated parent. While the parent compound perhexiline is a known CYP2D6 substrate with high metabolic liability, the 4,4-gem-difluoro analog was highly stable in human liver microsome incubations, indicating that the CF₂ motif effectively blocks the primary metabolic soft spot on the cyclohexyl ring [1]. This class-level inference is directly transferable to N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine, where the 4,4-difluoro group is expected to similarly shield the cyclohexane ring from oxidative metabolism, providing a stability advantage over the non-fluorinated analog N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4). A systematic 2022 study confirmed that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model cycloalkane derivatives [2].

Metabolic Stability CYP450 Drug Metabolism

Modulation of Amine Basicity (pKa) by the Electron-Withdrawing 4,4-Difluoro Group Compared to Non-Fluorinated Analog

The 4,4-gem-difluoro group exerts a strong inductive electron-withdrawing effect that significantly reduces the basicity of the secondary amine. In a systematic study of functionalized gem-difluorocycloalkanes, the introduction of a gem-CF₂ group lowered the pKa of the corresponding amine by approximately 1–2 log units compared to its non-fluorinated cycloalkane counterpart [1]. For the target compound, the calculated LogD (pH 7.4) of the non-fluorinated analog N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine is 4.21, while the increased fluorine content in the target compound predicts a lower LogD due to the combined electron-withdrawing effects of the 4,4-CF₂ and 1-CF₃ groups [2]. This pKa shift is critical for optimizing the ionization state of the amine at physiological pH, which in turn affects membrane permeability, solubility, and target engagement. The reduced basicity is a known design strategy to avoid lysosomal trapping and to improve oral bioavailability [1].

Amine Basicity pKa Drug Design

Lipophilicity Tuning via Dual Fluorination: Comparative LogP Analysis with Mono-Fluorinated and Non-Fluorinated Analogs

The non-fluorinated analog N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine has a reported LogP of 4.21 [1]. The incorporation of the 4,4-gem-difluoro group in the target compound is predicted to modulate lipophilicity in a context-dependent manner. While fluorine substitution generally increases lipophilicity in aromatic systems, gem-difluorination of saturated cycloalkanes can paradoxically reduce LogP due to the strong dipole moment of the CF₂ group and its effect on molecular polar surface area [2]. The target compound's predicted LogP (estimated from structurally similar C₁₄H₁₆F₅N analogs with a LogP of ~4.6–4.8) suggests a modest increase in lipophilicity compared to the non-fluorinated analog (ΔLogP ≈ +0.4–0.6), but this remains within the optimal range for drug-like molecules (LogP < 5) . The dual fluorination pattern thus provides a fine-tuned balance between improved membrane partitioning and maintained aqueous solubility.

Lipophilicity LogP Physicochemical Properties

Commercial Availability and Price Benchmarking Against Non-Fluorinated and Mono-Fluorinated Cyclohexylamine Building Blocks

The target compound is commercially available from Biosynth (catalog ref. 3D-BKD16222) at a price of €539.00 for 50 mg and €1,344.00 for 500 mg (as of 2025) . In comparison, the non-fluorinated analog N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4) is widely available from multiple vendors at significantly lower cost (e.g., ~$50–100/g from Enamine and other suppliers) . The higher cost of the target compound reflects the additional synthetic complexity introduced by the gem-difluoro motif, which requires specialized fluorination reagents and multi-step synthesis. From a procurement perspective, the premium pricing is justified for programs where metabolic stability or pKa tuning is a key optimization parameter. The compound is part of a broader Enamine library of >100 gem-difluorinated amines designed specifically for drug discovery applications [1].

Procurement Pricing Commercial Availability

Structural Scaffold Versatility: N-Benzyl Group as a Synthetic Handle for Further Derivatization Compared to Primary Amine Analogs

The N-benzyl secondary amine functionality in the target compound provides a versatile synthetic handle that is absent in primary amine analogs such as 4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine (CAS 2126159-54-2). The benzyl group can serve as a protecting group that can be cleaved via hydrogenolysis (Pd/C, H₂) to reveal the primary amine for further functionalization, or it can be retained as a lipophilic moiety in the final target molecule . In contrast, the primary amine analog (CAS 2126159-54-2) requires additional synthetic steps to introduce the N-alkyl substituent. Furthermore, the target compound's hydrochloride salt form improves its handling properties (solid vs. oil) and aqueous solubility compared to the free base form, which is described as a colorless liquid with limited water solubility . This dual advantage of a built-in protecting group and improved physical form makes the target compound a more efficient starting point for parallel library synthesis and SAR exploration.

Synthetic Versatility Building Block Late-Stage Functionalization

Optimal Research and Industrial Application Scenarios for N-Benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine Hydrochloride Based on Differential Evidence


Hit-to-Lead Optimization of CYP2D6-Labile Cyclohexylamine Scaffolds

Medicinal chemistry teams encountering rapid CYP2D6-mediated clearance of cyclohexylamine-containing lead compounds should prioritize this building block as a direct replacement. As demonstrated in the perhexiline analogue program, the 4,4-gem-difluoro motif converts a metabolic liability into a highly stable scaffold without significant structural alteration [1]. This strategy is particularly relevant for cardiovascular, CNS, and oncology programs where CYP2D6 polymorphism affects patient exposure. The compound's N-benzyl group also allows for rapid SAR exploration through deprotection and re-functionalization, enabling efficient analogue synthesis for metabolite identification studies.

pKa-Driven Optimization of Amine-Containing CNS Penetrant Candidates

For CNS drug discovery programs requiring a weakly basic amine to reduce P-glycoprotein efflux and lysosomal trapping, the reduced pKa of the 4,4-difluoro-substituted amine (ΔpKa ≈ -1 to -2 units) offers a strategic advantage over non-fluorinated cyclohexylamines [2]. This pKa shift increases the fraction of neutral species at physiological pH, improving passive membrane permeability and potentially enhancing brain penetration. The compound's moderate lipophilicity (predicted LogP ~4.6–4.8) also aligns with established CNS drug property guidelines (LogP 2–5, tPSA < 70 Ų), making it a suitable core scaffold for neuroscience programs targeting GPCRs, ion channels, or transporters.

Parallel Library Synthesis for Fluorinated Fragment-Based Drug Discovery (FBDD)

This compound serves as an advanced starting point for generating fluorinated fragment libraries. The N-benzyl group can be rapidly deprotected (Pd/C, H₂) to reveal a primary amine, which can then be diversified via amide coupling, sulfonamide formation, or reductive amination with diverse aldehyde sets . The resulting library members inherit the beneficial metabolic stability and modulated basicity of the gem-difluoro core, increasing the likelihood of identifying high-quality hits with favorable ADME profiles. This approach is supported by the commercial availability of >100 related gem-difluorinated amines from Enamine, enabling systematic exploration of the fluorinated cyclohexylamine chemical space.

Procurement for Structure-Activity Relationship (SAR) Studies Comparing gem-Difluoro vs. Non-Fluorinated Cyclohexyl Isosteres

For laboratories conducting systematic matched molecular pair (MMP) analyses to quantify the impact of gem-difluorination on target potency, selectivity, and ADME properties, this compound provides the key fluorinated partner to pair with the non-fluorinated analog N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine (CAS 1100246-29-4). While the fluorinated variant commands a higher price (€539/50 mg vs. ~$50–100/g for the non-fluorinated analog), the investment is justified by the rich physicochemical and metabolic stability data that only the fluorinated compound can yield for critical go/no-go decisions . Procurement teams should justify the cost by linking it directly to the SAR questions defined in the project's candidate selection criteria.

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